[Ala17]-MCH
Description
Overview of the Endogenous Melanin-Concentrating Hormone Peptide
Melanin-Concentrating Hormone (MCH) is a neuropeptide originally identified in teleost fish for its role in regulating skin pigmentation by aggregating melanin (B1238610) granules frontiersin.orgfrontiersin.org. In mammals, MCH is predominantly synthesized in neurons located in the lateral hypothalamus (LHA) and the zona incerta, within the central nervous system (CNS) frontiersin.orgplos.orgwikipedia.org. The mammalian MCH peptide is a cyclic 19-amino acid neuropeptide, derived from a larger precursor molecule, prepro-MCH (pMCH) frontiersin.orgwikipedia.orgoup.comnih.gov. This precursor also encodes other peptides, such as neuropeptide E-I (NEI) and neuropeptide G-E (NGE), though their specific functions are less understood frontiersin.orgfrontiersin.orgoup.com. The cyclic structure of MCH, formed by a disulfide bridge between cysteine residues at positions 7 and 16, is crucial for its binding activity to its receptors frontiersin.org. In mammals, MCH acts as a neuromodulator involved in a broad spectrum of functions, including the regulation of feeding behavior, energy balance, sleep, mood, and stress responses researchgate.netresearchgate.netoup.comnih.gov.
Characterization of Melanin-Concentrating Hormone Receptors (MCHR1 and MCHR2)
The physiological effects of MCH are mediated through its interaction with two distinct G protein-coupled receptors (GPCRs): MCHR1 and MCHR2 wikipedia.orgpnas.orgfrontiersin.org.
MCHR1: This receptor is widely expressed throughout the mammalian brain, with significant localization in hypothalamic regions known to be critical for feeding behavior and energy balance frontiersin.orgnih.govresearchgate.netresearchgate.netpnas.orggenecards.org. MCHR1 couples to multiple G proteins, including Gi, Go, and Gq, leading to diverse intracellular signaling pathways such as inhibition of cAMP accumulation, activation of mitogen-activated protein kinases (MAPKs), and mobilization of intracellular calcium frontiersin.orgresearchgate.netoup.comresearchgate.netbiorxiv.org. MCHR1 is considered the primary mediator of MCH's effects on food intake and energy homeostasis in rodents nih.govfrontiersin.orgbiorxiv.org. Studies using knockout mice have demonstrated that the absence of MCHR1 results in a lean phenotype and resistance to diet-induced obesity, highlighting its crucial role in energy balance nih.govnih.govpnas.org.
MCHR2: The existence and function of MCHR2 are less universally established across species compared to MCHR1. While MCHR1 is conserved in all mammals, MCHR2 expression is not detected in rodents but is present in humans, dogs, ferrets, and monkeys pnas.orgfrontiersin.org. MCHR2 shares significant sequence homology with MCHR1, particularly within the transmembrane domains that form the ligand-binding pocket pnas.orgfrontiersin.org. However, it primarily signals through the Gq protein, leading to an increase in intracellular calcium levels, and does not appear to inhibit cAMP synthesis frontiersin.orgfrontiersin.orgoup.com. The precise physiological roles of MCHR2, especially in humans, are still being elucidated, but it is believed to be co-expressed with MCHR1 in many brain regions and may also be found in peripheral tissues like adipocytes and the pancreas pnas.orgfrontiersin.org.
Functional Significance of the Melanin-Concentrating Hormone System in Mammalian Physiology
The MCH system exerts profound influence over several key mammalian physiological processes:
Appetite Regulation and Energy Homeostasis: MCH is a potent orexigenic peptide, meaning it stimulates appetite and promotes food intake nih.govresearchgate.netresearchgate.netoup.comnih.gov. Central administration of MCH leads to increased food consumption and, with chronic exposure, weight gain, primarily through an increase in fat mass nih.govnih.gov. This effect is linked to reduced energy expenditure and potentially altered metabolic rate oup.comnih.gov. Genetic studies in rodents, such as MCH or MCHR1 knockout mice, consistently show a lean phenotype, reduced food intake, and increased metabolic rates, underscoring the system's role in energy balance nih.govnih.govpnas.org.
Mood and Stress Modulation: Emerging evidence suggests the MCH system is involved in regulating mood and emotional responses researchgate.netresearchgate.netpatsnap.com. MCH neurons project to brain regions associated with emotional processing, and dysregulation of the MCH system has been linked to conditions such as depression and anxiety researchgate.netfrontiersin.orgmdpi.com. MCHR1 antagonists have demonstrated anxiolytic and antidepressant-like effects in animal models, suggesting potential therapeutic applications for mental health disorders patsnap.comfrontiersin.orgmdpi.com.
Sleep-Wake Cycles: The MCH system has also been implicated in the regulation of sleep and arousal researchgate.netresearchgate.netoup.comfrontiersin.org. MCH neurons are active during both wakefulness and sleep, and their activation can influence sleep architecture, particularly REM sleep frontiersin.org.
Role of Synthetic Agonists in Elucidating MCH Receptor Pharmacology
Synthetic analogues of endogenous peptides are crucial tools for pharmacological research, allowing for precise investigation of receptor-ligand interactions, signaling pathways, and structure-activity relationships (SAR). [Ala17]-MCH serves as a prime example of such a tool within the MCH system.
This compound is a synthetic analogue of melanin-concentrating hormone that acts as a potent agonist for both MCHR1 and MCHR2 tocris.comcaymanchem.comrndsystems.com. Studies have characterized its binding affinities and functional potencies:
Binding Affinity: this compound exhibits high affinity for MCHR1, with reported Ki values around 0.16 nM tocris.commedchemexpress.commedchemexpress.com. It also binds to MCHR2, albeit with lower affinity (Ki = 34 nM) tocris.commedchemexpress.commedchemexpress.com. This differential affinity suggests a degree of selectivity towards MCHR1 over MCHR2 tocris.commedchemexpress.commedchemexpress.com. For instance, europium-labeled this compound has shown high affinity for MCHR1 (Kd = 0.37 nM) with little demonstrable binding affinity for MCHR2 medchemexpress.compatsnap.com.
Functional Activity: As an agonist, this compound activates MCH receptors, leading to downstream signaling. Its EC50 values are reported as 17 nM for MCHR1 and 54 nM for MCHR2, indicating potent activation of both receptor subtypes tocris.comcaymanchem.comrndsystems.com. Research utilizing this compound has contributed to understanding the functional consequences of MCH receptor activation, including its effects on intracellular calcium mobilization and synaptic transmission nih.gov. For example, studies have shown that this compound can mimic the effects of MCH fiber activation on neuronal firing and excitability nih.gov.
The development and use of synthetic analogues like this compound are instrumental in mapping the pharmacological landscape of MCH receptors, identifying key amino acid residues involved in ligand binding and activation, and providing the foundation for the design of more selective and potent therapeutic agents targeting the MCH system.
Properties
CAS No. |
359784-84-2 |
|---|---|
Molecular Formula |
C97H155N29O26S4 |
Molecular Weight |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
InChI Key |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
Pharmacological Characterization of Ala17 Melanin Concentrating Hormone
Receptor Binding Affinity and Selectivity Profile of [Ala17]-MCH
Receptor binding studies are crucial for determining how strongly a compound interacts with its target receptor and whether it shows a preference for one receptor subtype over another. This is typically quantified using inhibition constants (Ki) and dissociation constants (Kd).
MCHR1 Binding Kinetics (Ki, Kd)
This compound exhibits high affinity for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Studies report a binding affinity (Ki) of 0.16 nM dcchemicals.comtargetmol.comtocris.comdcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com. When labeled with a Europium (Eu3+) chelate, this compound demonstrates a dissociation constant (Kd) of 0.37 nM for MCHR1, indicating a very strong and stable interaction dcchemicals.comtargetmol.comdcchemicals.commedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com.
MCHR2 Binding Kinetics (Ki, Kd)
In contrast to its interaction with MCHR1, this compound shows a significantly lower affinity for the Melanin-Concentrating Hormone Receptor 2 (MCHR2). The reported binding affinity (Ki) for MCHR2 is 34 nM dcchemicals.comtargetmol.comtocris.comdcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com. The Eu3+ chelate-labeled form of this compound shows little demonstrable binding affinity for MCHR2, further supporting its preferential interaction with MCHR1 dcchemicals.comtargetmol.comdcchemicals.commedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com.
Comparative Receptor Selectivity Analysis
This compound is characterized as a selective ligand for MCHR1 over MCHR2 dcchemicals.comtargetmol.comtocris.comdcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com. The substantial difference in binding affinities (0.16 nM for MCHR1 versus 34 nM for MCHR2) highlights its considerable selectivity, with a selectivity ratio favoring MCHR1 by over 200-fold. This selectivity is a key feature for its utility in research, allowing for targeted investigation of MCHR1-mediated pathways.
Agonist Potency and Efficacy at MCH Receptors
Beyond binding affinity, the functional activity of this compound as an agonist at MCH receptors has been evaluated. Agonist potency is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal biological response.
MCHR1 Agonist Activity (EC50)
This compound acts as a potent agonist at MCHR1. Studies have reported EC50 values for MCHR1 activation by this compound to be 17 nM tocris.comtargetmol.com. This indicates that relatively low concentrations of the compound are sufficient to activate MCHR1.
MCHR2 Agonist Activity (EC50)
When tested at MCHR2, this compound also demonstrates agonist activity, albeit with lower potency compared to MCHR1. The reported EC50 for MCHR2 activation by this compound is 54 nM tocris.comtargetmol.com. This finding further supports the compound's preference for MCHR1, as a higher concentration is needed to achieve a similar level of activation at MCHR2.
Data Tables
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Binding Affinity (Kd) | Citation(s) |
| MCHR1 | 0.16 nM | 0.37 nM (Eu3+ labeled) | dcchemicals.comtargetmol.comtocris.comdcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com |
| MCHR2 | 34 nM | Not specified | dcchemicals.comtargetmol.comtocris.comdcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com |
Table 2: Agonist Potency of this compound
| Receptor | Agonist Potency (EC50) | Citation(s) |
| MCHR1 | 17 nM | tocris.comtargetmol.com |
| MCHR2 | 54 nM | tocris.comtargetmol.com |
Cellular and Molecular Mechanisms Mediated by Ala17 Melanin Concentrating Hormone
G Protein Coupling and Signal Transduction Pathways
MCHR1 is known to couple with multiple G protein subtypes, enabling it to elicit diverse intracellular responses. The signaling initiated by [Ala17]-MCH binding to MCHR1 involves the activation of pathways mediated by Gi, Go, and Gq proteins.
Activation of Gi-coupled Signaling Cascades
Upon binding of this compound to MCHR1, the receptor can engage Gi and Go proteins oup.comfrontiersin.orgpnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govwikipedia.orgnih.gov. Activation of these G proteins leads to the inhibition of adenylyl cyclase, a key enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP) oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov. This Gi/o-mediated pathway is typically sensitive to pertussis toxin (PTX), which ADP-ribosylates Gi/o proteins, thereby uncoupling them from their receptors oup.comoup.comnih.govnih.gov. The consequence of adenylyl cyclase inhibition is a reduction in intracellular cAMP levels oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov.
Activation of Gq-coupled Signaling Cascades
In addition to Gi/Go coupling, MCHR1 also couples to Gq proteins oup.comfrontiersin.orgpnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnii.ac.jppnas.orgnih.gov. Activation of Gq initiates a signaling cascade involving phospholipase C (PLC) pnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govfrontiersin.orgresearchgate.net. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) pnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govfrontiersin.orgresearchgate.net. The Gq-mediated pathway is often only partially inhibited by PTX, indicating a distinct signaling component oup.comebi.ac.uknih.gov.
Modulation of Intracellular Calcium Flux
The activation of MCHR1 by this compound results in a significant increase in intracellular calcium concentrations ([Ca2+]i) oup.comfrontiersin.orgpnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnii.ac.jppnas.orgnih.govxn--80aabqbqbnift4db.xn--p1ainih.govmedchemexpress.cn. This calcium mobilization is primarily driven by the Gq-coupled pathway, where IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions pnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govfrontiersin.orgresearchgate.net. While predominantly Gq-mediated, some studies suggest a partial contribution from Gi/o proteins, as evidenced by a partial PTX sensitivity of the calcium response oup.comebi.ac.uknih.gov.
Regulation of Cyclic AMP Production
A hallmark of MCHR1 activation by this compound is the inhibition of cAMP production oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov. This occurs through the Gi/o-mediated suppression of adenylyl cyclase activity oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov. Consequently, MCHR1 activation can antagonize cAMP signaling pathways that are normally stimulated by Gs-coupled receptors or direct adenylyl cyclase activators like forskolin (B1673556) oup.comoup.comnih.gov.
Downstream Kinase Activation (e.g., ERK1/2)
Activation of MCHR1 by this compound can lead to the phosphorylation and activation of key downstream kinases, most notably the extracellular signal-regulated kinases (ERK1/2) oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnii.ac.jpjneurosci.orgbham.ac.uk. This activation typically proceeds through the Ras/Raf pathway, which is downstream of both Gq and Gi/Go signaling ebi.ac.ukfrontiersin.orgoup.comnih.govnii.ac.jpnih.govfrontiersin.orgresearchgate.netbham.ac.uk. Notably, MCHR1 activation can exhibit synergistic effects on ERK1/2 phosphorylation when combined with pathways that increase cAMP levels (e.g., via Gs coupling or forskolin), involving complex cross-talk mechanisms that may require protein kinase A (PKA), protein kinase C (PKC), phospholipase C (PLC), and Src kinase oup.comoup.comnih.govbham.ac.uk.
Table 1: Summary of MCHR1 G Protein Coupling and Signaling Pathways
| G Protein Subtype | Primary Signaling Effect | Key Downstream Effectors/Pathways | PTX Sensitivity | Supporting Citations |
| Gi/o | Inhibition of adenylyl cyclase | Decreased intracellular cAMP levels; Modulation of MAPK activity (partially) | Sensitive | oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov |
| Gq | Activation of Phospholipase C (PLC) | Increased IP3 and DAG production; Activation of Protein Kinase C (PKC); Increased intracellular Ca2+; Activation of MAPK (ERK1/2) | Partially Sensitive | oup.comfrontiersin.orgpnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnii.ac.jppnas.orgnih.govfrontiersin.orgresearchgate.net |
Table 2: MCHR1 Modulation of Intracellular Messengers and Kinase Activity
| Target Messengers/Kinase | Effect of MCHR1 Activation | Mechanism | Supporting Citations |
| Intracellular Calcium | Increase | Gq coupling → PLC → IP3 → Ca2+ release; Partially Gi/o mediated | oup.comfrontiersin.orgpnas.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnii.ac.jppnas.orgnih.govxn--80aabqbqbnift4db.xn--p1ainih.govmedchemexpress.cn |
| Cyclic AMP (cAMP) | Decrease | Gi/o coupling → Inhibition of adenylyl cyclase | oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnih.govnih.govnii.ac.jpnih.gov |
| ERK1/2 | Activation | Gq/Gi coupling → Ras/Raf pathway; Can be synergistic with Gs pathways; Requires PKA, PKC, PLC, Src kinase | oup.comfrontiersin.orgebi.ac.ukfrontiersin.orgoup.comnih.govnih.govnii.ac.jpfrontiersin.orgresearchgate.netjneurosci.orgbham.ac.uk |
Receptor Trafficking and Localization Dynamics
The proper functioning of MCHR1, and consequently the signaling mediated by this compound, is critically dependent on its correct trafficking and localization within the cell. Newly synthesized MCHR1 receptors must be efficiently transported to the plasma membrane to serve as functional signaling units gsa.ac.ukoup.comoup.com.
Posttranslational modifications, particularly N-linked glycosylation on the extracellular domain of MCHR1, are essential for its proper folding, stability, and trafficking to the cell surface frontiersin.orgnih.govgsa.ac.ukoup.comoup.com. Disruptions in these modifications, such as those caused by specific point mutations (e.g., T255A), can lead to receptor misfolding, retention within the endoplasmic reticulum (ER), and consequently, reduced cell surface expression gsa.ac.ukoup.com. The C-terminal tail of MCHR1 also plays a role in receptor function, potentially influencing its trafficking and internalization upon agonist binding oup.com.
Furthermore, MCHR1 has been observed to localize to neuronal primary cilia, specialized cellular appendages that act as signaling hubs jneurosci.org. The transition zone protein AHI1 has been identified as a key regulator of MCHR1 trafficking to these cilia, underscoring the importance of specific subcellular localization for MCH signaling jneurosci.org. Agonist binding can also induce receptor internalization, a process that can modulate receptor signaling and availability nih.govoup.com.
Compound Glossary:
[Ala17]-Melanin-Concentrating Hormone (this compound): A synthetic analog of Melanin-Concentrating Hormone (MCH) used to study MCHR1 function.
Melanin-Concentrating Hormone (MCH): A hypothalamic neuropeptide involved in regulating feeding, energy balance, and other physiological processes.
Melanin-Concentrating Hormone Receptor 1 (MCHR1): The primary G protein-coupled receptor for MCH, mediating its effects.
Forskolin: A compound that directly activates adenylyl cyclase, increasing intracellular cAMP levels.
Protein Kinase A (PKA): A cAMP-dependent kinase activated by elevated cAMP levels.
Protein Kinase C (PKC): A family of kinases activated by diacylglycerol (DAG) and intracellular calcium.
Phospholipase C (PLC): An enzyme that hydrolyzes PIP2 into IP3 and DAG.
Src kinase: A non-receptor tyrosine kinase involved in various signaling pathways.
Ras: A small GTPase that acts as a molecular switch in signal transduction pathways, including MAPK activation.
Raf: A serine/threonine kinase that is part of the Ras/Raf/MEK/ERK pathway.
Impact of PDZ Ligands on Membrane Expression
PDZ domains are modular protein interaction domains that play significant roles in organizing cellular signaling complexes by binding to specific C-terminal motifs (PDZ ligands) on target proteins. For G protein-coupled receptors (GPCRs), the presence of a PDZ ligand at their C-terminus can profoundly influence their pharmacology, cellular localization, and signal transduction uw.edunih.gov. Studies investigating the importance of these C-terminal PDZ ligands have revealed their impact on GPCR cell surface expression.
Research examining a panel of human GPCRs, including Melanin-Concentrating Hormone Receptor 2 (MCHR2), found that the truncation of the PDZ ligand motif had varying effects on plasma membrane localization. While the removal of the PDZ ligand generally had minimal effects on the cell surface expression of most GPCRs tested, it led to a noticeable reduction in MCHR2's presence at the plasma membrane. Specifically, for MCHR2, PDZ ligand truncation resulted in a greater than 10% decrease in cell surface expression uw.edunih.gov. This suggests that while PDZ domains may not be absolutely essential for initial plasma membrane targeting, they can contribute significantly to maintaining optimal surface expression levels for certain receptors, such as MCHR2. The interaction of PDZ proteins with the C-terminal PDZ ligand of MCHR2 appears to be a factor in regulating its abundance at the cell surface.
| Receptor | Cell Surface Expression (% of HTR2A CSE) | Notes |
| MCHR2 | 3.38 ± 7.79 | PDZ ligand truncation caused a >10% reduction in cell surface expression. Data are mean ± SEM (n = 3–4) and expressed as % of HTR2A CSE uw.edunih.gov. |
| HTR2A | (Reference) | Used as a reference for cell surface expression normalization uw.edunih.gov. |
| C3AR1 | 5.65 ± 0.96 | PDZ ligand truncation caused a >10% reduction in cell surface expression uw.edunih.gov. |
| ADRA2B | 7.26 ± 0.91 | PDZ ligand truncation caused a >10% reduction in cell surface expression uw.edunih.gov. |
Note: CSE refers to Cell Surface Expression. Data are presented as reported in the source material, with MCHR2 showing relatively low baseline expression compared to the reference HTR2A.
Subcellular Distribution of Activated Receptors
Following activation by its ligand, such as this compound, GPCRs typically undergo complex intracellular trafficking events. These events, including endocytosis, sorting, and potential recycling or degradation, are critical for signal termination and receptor resensitization. While specific data detailing the precise subcellular distribution of activated this compound bound receptors in various cellular compartments is not extensively detailed in the current literature, general principles of MCH receptor trafficking and the role of PDZ proteins offer insights.
Research on MCHR1 indicates that posttranslational modifications, such as glycosylation and phosphorylation, play a crucial role in controlling its intracellular localization and ensuring appropriate cellular responses. For instance, complete glycosylation of MCHR1 has been highlighted as important for its efficient trafficking to the plasma membrane nih.govnih.gov. This suggests that the receptor's journey to the cell surface and its subsequent functional state are tightly regulated by modifications that influence its localization.
Furthermore, PDZ protein interactions are known to modulate GPCR subcellular trafficking, endocytosis, and recycling back to the plasma membrane following agonist stimulation uw.edunih.gov. Although the specific PDZ proteins interacting with MCH receptors and their precise roles in the trafficking of activated this compound-bound receptors are areas of ongoing investigation, these interactions are understood to influence the receptor's intracellular fate. This implies that the presence or absence of specific PDZ proteins, potentially interacting with the C-terminus of MCHR1 or MCHR2, could direct the activated receptors to different intracellular compartments, thereby modulating the duration and nature of signaling.
Compound List:
[Ala17]-Melanin-Concentrating Hormone (this compound)
Melanin-Concentrating Hormone (MCH)
Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Melanin-Concentrating Hormone Receptor 2 (MCHR2)
Neurobiological Actions and Physiological Modulations Elicited by Ala17 Melanin Concentrating Hormone in Preclinical Models
Central Nervous System Effects
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent agonist for the melanin-concentrating hormone (MCH) receptors, demonstrates significant modulatory effects within the central nervous system. tocris.com Preclinical studies utilizing this analog have been instrumental in dissecting the complex roles of MCH signaling in neuronal function. The actions of this compound are particularly prominent in regulating synaptic communication and neuronal activity in specific brain circuits, thereby influencing physiological processes. nih.govbiorxiv.org
Regulation of Synaptic Transmission in Specific Brain Regions
Research in mouse models has revealed that MCH signaling, including the effects mimicked by the application of this compound, plays a crucial role in modulating both excitatory and inhibitory synaptic transmission. biorxiv.org These effects are not uniform across the brain but show regional specificity, with the dorsolateral septum (dLS) being a key target of dense MCH neuronal projections. nih.gov The modulation of synaptic currents in the dLS appears to be a primary mechanism through which MCH exerts its influence on wider neural circuits. nih.govresearchgate.net
Exogenous application of this compound has been shown to consistently enhance spontaneous excitatory postsynaptic currents (sEPSCs) in neurons of the dorsolateral septum (dLS) that project to the lateral hypothalamic area (LHA). nih.govbiorxiv.org This effect suggests that MCH signaling acts to increase the release of glutamate (B1630785) from presynaptic terminals. nih.gov Studies have demonstrated a significant increase in the frequency of sEPSCs in dLS neurons following the application of this compound, while the amplitude of these currents is less consistently affected. nih.govresearchgate.net This presynaptic mechanism of action is supported by findings that MCH receptor 1 (MCHR1) is likely located on the presynaptic terminals of synaptic inputs to the dLS. biorxiv.org The enhancement of excitatory inputs by MCH signaling is a key component of its function within the hippocampo-septal circuit. biorxiv.orgbiorxiv.org
| Parameter | Effect of this compound | Supporting Evidence |
|---|---|---|
| sEPSC Frequency | Increased | Studies report a statistically significant increase (p=0.0025) in the frequency of sEPSCs in dLS neurons upon application of this compound. nih.govresearchgate.net |
| sEPSC Amplitude | Increased | A significant increase in sEPSC amplitude (p=0.021) has been observed following this compound application. nih.govresearchgate.net |
| Parameter | Effect | Mechanism |
|---|---|---|
| sIPSC Frequency | Increased | Enhanced presynaptic GABA release. nih.govbiorxiv.org |
| eIPSC Amplitude | Increased | Enhanced presynaptic GABA release. nih.govbiorxiv.org |
Circuit-Specific Neurotransmission Modulation
The neurobiological actions of this compound and endogenous MCH are highly dependent on the specific neural circuit being examined. The dense innervation of the dLS by MCH-producing neurons originating in the lateral hypothalamus highlights the significance of this pathway. nih.gov
The hippocampo-septal pathway is a critical circuit for processes such as spatial memory. nih.govnih.gov The hippocampus, particularly the dorsal CA3 region, sends significant excitatory projections to the dLS. nih.gov The firing activity within the dLS in response to these hippocampal inputs is tightly controlled by strong feed-forward inhibition (FFI). nih.govbiorxiv.org Research shows that MCH signaling, as demonstrated by the effects of its agonists like this compound, modulates this circuit through multifaceted presynaptic mechanisms. biorxiv.orgbiorxiv.org By enhancing GABA release, MCH signaling reduces the FFI, and by augmenting the strength of excitatory inputs from the CA3, it allows dLS neurons to synchronize their firing more effectively with hippocampal activity. nih.gov This coordinated activity within the hippocampo-septal loop is thought to be essential for transforming hippocampal-dependent spatial information into appropriate behavioral actions. nih.govbiorxiv.org
Hypothalamic Projections
Melanin-concentrating hormone (MCH) neurons are predominantly located in the lateral hypothalamic area (LHA) and the zona incerta. nih.govfrontiersin.org These neurons have widespread projections throughout the brain, influencing a variety of physiological functions. nih.govfrontiersin.orgfrontiersin.org One significant projection target is the dorsolateral septum (dLS), a region implicated in processing spatial memory and routing hippocampal rhythmic activity. nih.gov The dLS receives dense innervation from hypothalamic MCH neurons. nih.gov These projections play a crucial role in modulating synaptic transmission and plasticity within the hippocampo-septal circuit. nih.govbiorxiv.org
Studies utilizing optogenetic stimulation of MCH neuronal fibers in the dLS have demonstrated their influence on both excitatory and inhibitory synaptic events. nih.gov For instance, activation of MCH projections to the dLS enhances glutamate release, an effect that is mimicked by the exogenous application of MCH or its analog, this compound. nih.gov This suggests that MCH acts on presynaptic MCH receptor 1 (MCHR1) to facilitate glutamatergic transmission. nih.gov Furthermore, MCH signaling in the dLS has been shown to enhance GABA release, which in turn modulates feed-forward inhibition and strengthens excitatory inputs from the dorsal CA3 region of the hippocampus. nih.gov
The functional significance of these hypothalamic projections extends to behavior. For example, MCH signaling within the dLS has been shown to facilitate spatial memory. nih.gov In addition to the dLS, MCH neurons project to other key brain regions involved in reward, motivation, and motor control, such as the nucleus accumbens (NAc) and the substantia nigra. frontiersin.orgbiorxiv.org
Interactions with Endogenous Neurotransmitter Systems
The neurobiological effects of this compound are intricately linked to its interactions with various endogenous neurotransmitter systems. These interactions are fundamental to the diverse physiological and behavioral modulations attributed to MCH signaling.
Dopaminergic System Modulation
The MCH system exhibits significant modulation of the dopaminergic system, particularly within the mesolimbic pathway, which is crucial for reward and reinforcement. x-mol.comnih.gov The MCH receptor 1 (MCHR1) is co-expressed with dopamine (B1211576) D1 and D2 receptors in the shell of the nucleus accumbens (NAcSh), a key area for processing reward. x-mol.comnih.gov In preclinical models, MCH has been found to increase the firing rate of neurons in the NAcSh when both D1 and D2 receptors are activated. x-mol.comnih.gov This potentiation of the dopaminergic system is thought to underlie the role of MCH in modulating the rewarding effects of substances like cocaine. x-mol.comnih.gov
Recent in vivo studies have further elucidated the bidirectional modulation of dopamine release in the NAc by MCH neurons during learning and consummatory behaviors. biorxiv.org MCH projections to the ventral tegmental area (VTA) and NAc are believed to be a key mechanism through which MCH influences hedonically-motivated feeding and associative learning. biorxiv.org The interaction between MCH and the mesolimbic dopamine system provides a potential pathway for the effects of MCH on reward-driven behaviors. biorxiv.org
Glutamatergic Receptor Interactions
This compound, acting as a potent MCH receptor agonist, influences glutamatergic neurotransmission. nih.govtocris.com In the dorsolateral septum (dLS), the application of this compound has been shown to enhance spontaneous excitatory postsynaptic currents (sEPSCs). nih.gov This suggests that MCH signaling, through the activation of presynaptic MCHR1, leads to an increase in glutamate release. nih.gov This modulation of glutamatergic inputs is a key mechanism by which MCH influences synaptic plasticity and circuit function in brain regions like the hippocampus and septum. nih.govbiorxiv.org
The interaction with glutamatergic receptors, including both ionotropic (NMDA, AMPA) and metabotropic (mGluR) types, is fundamental to synaptic transmission and plasticity. nih.govcnrs.fr By modulating glutamate release, this compound can influence the excitability of postsynaptic neurons and the strength of synaptic connections. nih.gov
GABAergic System Involvement
The MCH system also demonstrates significant interactions with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. MCH neurons themselves can co-express glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, indicating their capacity for inhibitory modulation. frontiersin.org
The table below summarizes the effects of MCH on GABAergic transmission in the dLS.
| Experimental Condition | Effect on GABAergic Transmission | Reference |
| Optogenetic activation of MCH fibers | Increased inhibitory synaptic strength | nih.gov |
| Exogenous application of MCH | Mimicked the effects of optogenetic activation | nih.gov |
| Blockade of MCHR1 with an antagonist | Blunted the suppressive effect of MCH on neuronal firing | nih.gov |
Cross-talk with Other Neuropeptide Pathways
The actions of the MCH system are not isolated but involve intricate cross-talk with other neuropeptide signaling pathways. This interplay allows for a more complex and nuanced regulation of physiological processes. For instance, MCH neurons are themselves modulated by various neuropeptides. Orexin, for example, depolarizes MCH neurons. wikipedia.org
In the context of energy homeostasis and feeding behavior, MCH interacts with neuropeptide Y (NPY). Both MCH and NPY are potent orexigenic peptides. frontiersin.orgnih.gov Their signaling pathways can converge to regulate food intake. The interaction between different neuropeptide systems often involves complex signaling cascades where the activation of one pathway can influence the activity and downstream effects of another. nih.govnih.govmdpi.com For example, signaling through G-protein coupled receptors, which both MCHR1 and NPY receptors are, can lead to the activation of common intracellular signaling molecules, providing a basis for this cross-talk. nih.govnih.gov
Impact on Specific Behaviors in Animal Models
The administration of this compound and the manipulation of the MCH system in preclinical animal models have revealed its significant impact on a range of specific behaviors.
Local infusion of the MCH receptor agonist this compound into the dorsolateral septum (dLS) has been shown to affect spatial memory as assessed by the Morris water maze test. nih.gov In this paradigm, animals treated with this compound demonstrated changes in the number of times they entered the target zone where a hidden platform was previously located. nih.gov
The MCH system has also been strongly implicated in the regulation of feeding behavior and energy homeostasis. frontiersin.orgfrontiersin.orgnih.gov The activation of MCH receptors, including by agonists like this compound, generally leads to an increase in food intake. frontiersin.org The influence of the MCH system extends to behaviors associated with reward and motivation. frontiersin.org For instance, the MCH system modulates the rewarding effects of cocaine and plays a role in drug-seeking behaviors. x-mol.comnih.gov
Furthermore, the MCH system has been linked to mood and anxiety-related behaviors. frontiersin.orgresearchgate.net Studies with MCHR1 antagonists have suggested anxiolytic and antidepressant-like effects in animal models. researchgate.net The widespread projections of MCH neurons to brain regions involved in emotion and cognition underscore its potential to influence a variety of complex behaviors. frontiersin.orgbiorxiv.org
The table below summarizes the behavioral effects observed with the manipulation of the MCH system in animal models.
| Behavior | Model/Manipulation | Observed Effect | Reference |
| Spatial Memory | Morris Water Maze / this compound infusion in dLS | Altered number of target zone entries | nih.gov |
| Feeding Behavior | Rodent models / MCH administration | Increased food intake | frontiersin.org |
| Cocaine Reward | Mouse models / MCH injection | Potentiation of cocaine-induced hyperactivity | x-mol.comnih.gov |
| Anxiety-like Behavior | Mouse models / MCHR1 antagonists | Anxiolytic effects | researchgate.net |
Cognitive Function and Spatial Memory
The melanin-concentrating hormone (MCH) system, including its analog this compound, has been identified as a significant modulator of cognitive processes, particularly those dependent on the hippocampus and related structures. Research in mouse models indicates that MCH signaling within the dorsolateral septum (dLS), a region involved in processing hippocampal rhythms, plays a role in facilitating spatial memory. researchgate.net Exogenous application of MCH or its analog, this compound, was found to enhance excitatory postsynaptic currents in dLS neurons, suggesting a mechanism by which this neuropeptide system can modulate hippocampal output and support memory encoding. researchgate.net
Further studies have linked the MCH system to the pathophysiology of Alzheimer's disease (AD). In a mouse model of AD, early alterations in the MCH system were observed, connecting aberrant neuronal activity with sleep disturbances. researchgate.net The study identified the gene for MCH, Pmch, as part of an adaptive response to the increased excitatory drive in hippocampal CA1 neurons. researchgate.net MCH was shown to downregulate synaptic transmission and modulate the firing rate of hippocampal neurons, functions which are critical for memory. researchgate.net These findings suggest that impaired MCH system function may contribute to the aberrant excitatory neuronal activity and cognitive deficits characteristic of early AD. researchgate.net
Sensorimotor Gating (Prepulse Inhibition)
Sensorimotor gating, a neurological process that filters out unnecessary sensory information, is operationally measured in preclinical models using the prepulse inhibition (PPI) of the startle reflex. Deficits in PPI are a hallmark of certain neuropsychiatric disorders. Research has established that the MCH system is a critical regulator of this process.
Studies using knockout mouse models have demonstrated that disruption of the MCH system leads to significant deficits in sensorimotor gating. researchgate.netescholarship.org The genetic deletion of the MCH receptor 1 (MCHR1) or the conditional ablation of MCH-producing neurons resulted in mice with impaired PPI, a phenotype that mimics symptoms observed in schizophrenia. researchgate.netescholarship.orgoup.com These congruent findings from both MCH neuron and MCHR1 knockout models strongly suggest that intact MCH signaling is essential for normal pre-attentive information processing. researchgate.netoup.com
Pharmacological studies further elucidate this role. While central administration of MCH alone does not affect baseline PPI in normal mice, it significantly potentiates PPI deficits induced by the dopamine agonist apomorphine. nih.govplos.orgplos.org Conversely, in a rat line susceptible to apomorphine-induced PPI disruption, which also exhibits higher baseline MCH mRNA expression, blocking the MCH system was shown to reverse the sensorimotor gating deficits. nih.govplos.org This indicates that the MCH system modulates PPI, likely through its interactions with the mesocorticolimbic dopaminergic system, where its receptor is highly expressed. nih.govplos.org
| Model | Manipulation | Observed Effect on Prepulse Inhibition (PPI) | Reference |
|---|---|---|---|
| MCHR1 Knockout Mice | Germline deletion of MCH Receptor 1 | Impaired sensorimotor gating (PPI deficit) | researchgate.netescholarship.org |
| MCH cKO Mice | Conditional ablation of MCH-producing neurons | Produced a deficit in sensorimotor gating | researchgate.netescholarship.org |
| C57BL/6J Mice | Central MCH administration + Apomorphine | Potentiation of apomorphine-induced PPI deficit | nih.govplos.org |
| APO-SUS Rats | Blockade of MCH system | Reversal of inherent PPI deficit | nih.govplos.org |
Feeding Behavior and Energy Homeostasis
The role of melanin-concentrating hormone as a central regulator of feeding behavior and energy balance is well-established through extensive pharmacological and genetic research. researchgate.net Originally identified for its role in pigmentation in fish, MCH in mammals is a critical hypothalamic neuropeptide that influences both food intake and energy expenditure. researchgate.net
MCH-producing neurons are located in the lateral hypothalamic area, a region historically known as the "feeding center". researchgate.net The expression of the precursor, prepro-MCH mRNA, is upregulated during fasting, indicating that the system responds to the body's energy status. The projections of MCH neurons are distributed throughout the neuroaxis, innervating many areas related to the homeostatic and hedonic control of feeding. researchgate.net The activation of MCH receptors, particularly MCHR1, leads to an increase in food intake (orexigenic effect).
Conversely, genetic models lacking MCH or its primary receptor, MCHR1, exhibit leanness and resistance to diet-induced obesity. This phenotype is largely attributed to a combination of hypophagia (reduced food intake) and an increase in energy expenditure. nih.gov These findings underscore the integral role of the MCH signaling pathway in the complex network that governs body weight homeostasis.
Arousal State and Sleep Regulation
The MCH system is a key component of the neural circuitry that regulates arousal and the sleep-wake cycle. MCH neurons, located in the lateral hypothalamus, are considered to be sleep-active. researchgate.net They are part of a complex network that includes wake-promoting systems, such as those utilizing orexin/hypocretin.
Orexin neurons and MCH neurons, both in the lateral hypothalamus, have reciprocal inhibitory projections and are thought to function as a "switch" that regulates transitions between wakefulness and sleep states. frontiersin.org The MCH system is particularly implicated in the promotion and maintenance of rapid eye movement (REM) sleep. In mouse models of Alzheimer's disease, alterations in the MCH system have been directly linked to a reduction in time spent in REM sleep, highlighting the system's vulnerability and its importance for normal sleep architecture. researchgate.net The widespread projections from MCH neurons to various brain regions involved in arousal and sleep underscore its role as an integrative peptide in the control of vigilance states. researchgate.net
Immunomodulatory Effects of [Ala17]-Melanin-Concentrating Hormone
Emerging research indicates that the MCH system also exerts influence outside of the central nervous system, with documented immunomodulatory effects.
Modulation of T Lymphocyte Proliferation
In preclinical investigations using human immune cells, the MCH system has been shown to modulate T lymphocyte function. A study examining the effects of MCH and its analog this compound on human peripheral blood mononuclear cells (PBMCs) found that the MCH receptor 1 (MCHR1) is expressed on these immune cells. Specifically, MCHR1 expression was observed to increase twofold on activated CD3+ T lymphocytes.
When isolated naïve T cells were treated with MCH, a non-significant increase in the percentage of proliferated cells was observed for both CD4+ and CD8+ subsets. The table below summarizes the proliferative response of T cell subsets when treated with MCH compared to an untreated control and cells treated with the analog this compound.
| Cell Type | Treatment Group | Percentage of Proliferated Cells (Mean ± S.E.M.) |
|---|---|---|
| CD4+ T Cells | Control (Untreated) | 4.5 ± 0.5 |
| MCH-treated | 5.0 ± 0.7 | |
| This compound-treated | 4.8 ± 0.6 | |
| CD8+ T Cells | Control (Untreated) | 3.2 ± 0.4 |
| MCH-treated | 3.8 ± 0.5 | |
| This compound-treated | 3.5 ± 0.4 |
Data derived from in vitro experiments on human T lymphocytes. The differences between groups were not statistically significant.
Effects on Peripheral Blood Mononuclear Cells
The investigation into the immunomodulatory role of the MCH system extends to its effects on the broader population of peripheral blood mononuclear cells (PBMCs), which includes T cells, B cells, NK cells, and monocytes. In studies of human PBMCs, MCHR1 receptor expression was found to be differentially regulated upon stimulation. While expression increased in activated T lymphocytes, it decreased in CD19+ B lymphocytes. These findings suggest that MCH may have a nuanced and cell-type-specific role in modulating immune responses within the peripheral circulation.
Receptor Expression on Immune Cell Subsets
The immunomodulatory effects of melanin-concentrating hormone (MCH) are predicated on the expression of its receptors on various immune cell populations. Preclinical research has established that the primary receptor mediating these actions is the MCH receptor 1 (MCHR1), as the MCH receptor 2 (MCHR2) is generally not expressed in immune cells. core.ac.ukpnas.org In rodents, which only express MCHR1, transcripts for this receptor have been identified in primary and secondary lymphoid organs, including the bone marrow, thymus, spleen, and lymph nodes. asm.orgnih.gov
Studies in both human and mouse models have demonstrated widespread MCHR1 expression across different subsets of immune cells. core.ac.uk Flow cytometry and reverse transcription-polymerase chain reaction (RT-PCR) analyses have been instrumental in delineating the specific immune cell types that express this receptor.
Detailed research findings from human peripheral blood mononuclear cells (PBMCs) and tonsillar cells have revealed a high prevalence of MCHR1 expression. core.ac.uk Specifically, a very high percentage of both T-lymphocytes and B-lymphocytes from peripheral blood express MCHR1. core.ac.uk Similarly, the vast majority of circulating monocytes are positive for MCHR1. core.ac.ukasm.org
The expression of MCHR1 on these cells is not static and can be modulated by the cellular activation state and the inflammatory environment. For instance, upon stimulation, MCHR1 expression has been observed to increase in activated T-lymphocytes. bham.ac.uk In contrast, the same stimulation may lead to a decrease in MCHR1 expression on B-lymphocytes. bham.ac.uk Furthermore, pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can significantly upregulate MCHR1 mRNA expression in monocytic cell lines. asm.orgnih.gov This upregulation can be counteracted by anti-inflammatory cytokines like IL-10, which has been shown to inhibit the LPS-induced increase in MCHR1 expression. nih.govresearchgate.net
The MCHR1 found on these immune cells is functionally competent. core.ac.uk The binding of MCH to MCHR1 on PBMCs initiates intracellular signaling cascades, including calcium mobilization and the synthesis of cyclic AMP (cAMP), confirming the receptor's ability to transduce signals within these cells. core.ac.uk
The following table summarizes the expression of MCHR1 on various immune cell subsets based on findings from preclinical models.
| Immune Cell Subset | Marker | MCHR1 Expression Level | Source Tissue/Model | Key Findings | Citations |
|---|---|---|---|---|---|
| T-Lymphocytes | CD3+ | High (>98%) | Human PBMCs, Tonsils | Expression increases upon activation. | core.ac.ukbham.ac.uk |
| Helper T-Cells | CD4+ | Positive | Human PBMCs, Colonic Tissue | Confirmed by FACS analysis. | nih.gov |
| Cytotoxic T-Cells | CD8+ | Positive | Human PBMCs | Upregulated in the activated (CD69+) population of naïve CD8+ T-cells. | bham.ac.uk |
| B-Lymphocytes | CD19+ | High (>97%) | Human PBMCs, Tonsils | Expression reported to decrease upon activation in one study. | core.ac.ukbham.ac.uk |
| Monocytes | CD14+ | High (>97%) | Human PBMCs, Mouse Monocytic Cells (RAW 264.7) | Expression is upregulated by LPS. | core.ac.ukasm.orgnih.govresearchgate.net |
| Granulocytes | N/A | Low | Human Blood | Low-level mRNA expression detected. | nih.gov |
| Dendritic Cells | CD11c+ | Positive (in a subpopulation) | Human Inflamed Colonic Tissue | Immunoreactivity observed on some mucosal infiltrating immune cells. | bham.ac.uk |
Advanced Methodological Approaches Employed in Ala17 Melanin Concentrating Hormone Research
In Vitro Receptor Characterization Techniques
A variety of in vitro assays have been instrumental in elucidating the pharmacological profile of [Ala17]-MCH. These methods allow for precise measurements of ligand-receptor interactions and the subsequent cellular responses in controlled laboratory settings.
Radioligand Receptor Binding Assays
Radioligand binding assays are a cornerstone in receptor pharmacology, utilized to determine the affinity and density of receptors. nih.gov In the context of this compound, these assays typically involve the use of a radiolabeled ligand that competes with the unlabeled this compound for binding to MCH receptors expressed in cell membranes or tissues. nih.gov By measuring the displacement of the radioligand at various concentrations of this compound, researchers can calculate its binding affinity (Ki). Studies have demonstrated that this compound exhibits a high affinity for MCHR1 with a Ki value of 0.16 nM, while its affinity for MCHR2 is significantly lower, with a Ki of 34 nM. This more than 200-fold selectivity for MCHR1 over MCHR2 is a key characteristic of this compound. medchemexpress.commedchemexpress.com
Interactive Data Table: Binding Affinity of this compound
| Receptor | Ki (nM) |
| MCHR1 | 0.16 |
| MCHR2 | 34 |
G Protein Activation Assays (e.g., GTPγS Binding)
To investigate the functional consequences of this compound binding to its receptors, G protein activation assays are employed. The [35S]GTPγS binding assay is a widely used method to measure the activation of G proteins, which is a critical early step in the signaling cascade of G protein-coupled receptors (GPCRs) like MCHR1 and MCHR2. springernature.comnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G protein α-subunit, leading to its activation. springernature.com The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. springernature.comdoi.org Research has shown that agonist-stimulated GTPγS binding can be used to assess the efficacy of ligands at MCH receptors. researchgate.net
Fluorescence-Based Binding Assays (e.g., Europium-labeled Ligands)
Fluorescence-based binding assays offer a non-radioactive alternative to traditional radioligand assays. researchgate.net One such technique involves the use of europium-labeled ligands. researchgate.net this compound has been successfully labeled with a Eu3+ chelate, creating a fluorescent probe to study its binding to MCHR1. medchemexpress.commedchemexpress.comresearchgate.net These assays have confirmed the high affinity of this compound for MCHR1, with a dissociation constant (Kd) of 0.37 nM. medchemexpress.commedchemexpress.comresearchgate.net A significant advantage of this method is its high sensitivity and suitability for high-throughput screening. researchgate.net In contrast, europium-labeled this compound showed minimal demonstrable binding to MCHR2, further highlighting its selectivity for MCHR1. medchemexpress.commedchemexpress.comresearchgate.net
Interactive Data Table: Affinity of Europium-labeled this compound
| Receptor | Kd (nM) |
| MCHR1 | 0.37 |
| MCHR2 | Little demonstrable binding |
Cell-Based Functional Assays (e.g., Calcium Flux, cAMP Measurement)
Cell-based functional assays are crucial for understanding the downstream signaling events triggered by this compound. These assays measure changes in intracellular second messengers, such as calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP). MCHR1 is known to couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels. Calcium flux assays, often employing fluorescent calcium indicators, can quantify this response. nih.govnih.gov MCHR1 can also couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. researchgate.net Assays that measure cAMP levels can therefore also be used to characterize the functional activity of this compound at MCHR1. researchgate.net Studies have determined the EC50 values for this compound to be 17 nM at MCHR1 and 54 nM at MCHR2, indicating its potency as an agonist at both receptors, albeit with a preference for MCHR1.
Interactive Data Table: Functional Potency of this compound
| Receptor | EC50 (nM) |
| MCHR1 | 17 |
| MCHR2 | 54 |
Dynamic Mass Redistribution Assays
Dynamic Mass Redistribution (DMR) is a label-free technology that measures the redistribution of cellular matter in response to receptor activation. nih.govnih.gov This integrated cellular response provides a holistic view of the signaling cascade initiated by a ligand. nih.gov DMR assays have been utilized to study the pharmacology of various G protein-coupled receptors. nih.gov While specific DMR data for this compound is not detailed in the provided context, this technology represents a powerful tool for characterizing the complex cellular signaling profiles of MCH receptor agonists.
Genetic and Molecular Biology Techniques
While direct studies employing genetic and molecular biology techniques specifically to investigate the downstream effects of exogenously applied [Ala¹⁷]-MCH are not extensively documented in available literature, the broader context of MCH research provides a framework for how such studies would be approached.
Gene Expression Profiling (RT-qPCR, RNAscope In Situ Hybridization)
RT-qPCR: Quantitative real-time polymerase chain reaction (RT-qPCR) is a highly sensitive method for detecting and quantifying mRNA levels. In the context of [Ala¹⁷]-MCH research, RT-qPCR could be used to examine whether acute or chronic application of the compound alters the expression of genes encoding for MCH receptors (such as MCHR1), or other signaling molecules within target neurons.
RNAscope In Situ Hybridization: RNAscope is a powerful in situ hybridization technique that allows for the visualization and quantification of single RNA molecules within intact tissue. This method has been utilized to map the expression of MCHR1 mRNA in brain regions like the dorsal hippocampus (dHP) and to confirm the relative scarcity of MCHR1 mRNA in the dLS nih.gov. This anatomical information is crucial for interpreting the physiological effects of [Ala¹⁷]-MCH, as it helps to pinpoint where the compound is likely to be acting. For instance, the high expression of MCHR1 in the dHP suggests that presynaptic terminals originating from this region and projecting to the dLS are a likely site of action for [Ala¹⁷]-MCH nih.gov.
Viral Vector-Mediated Gene Manipulation (e.g., shRNA Knockdown)
Viral vectors are essential tools for manipulating gene expression in specific neuronal populations. In research relevant to [Ala¹⁷]-MCH, this has been demonstrated through the use of short hairpin RNA (shRNA) to knock down the expression of the MCH precursor, pro-MCH (Pmch). By injecting a viral vector expressing shRNA targeting Pmch into the hypothalamus, researchers have successfully reduced the levels of endogenous MCH nih.gov. This knockdown was shown to abolish the enhancement of excitatory synaptic transmission in the dLS that is normally induced by optogenetic stimulation of MCH neurons nih.gov. This approach validates that the observed synaptic effects are indeed mediated by MCH. While not directly testing the effects of [Ala¹⁷]-MCH, this methodology provides a clear strategy for confirming that the actions of [Ala¹⁷]-MCH are mediated through the same MCH receptor system.
Optogenetic Stimulation of MCH Neurons
Optogenetics allows for the precise temporal control of neuronal activity using light. In the context of MCH research, channelrhodopsin-2 (ChR2), a light-gated cation channel, has been virally expressed specifically in MCH neurons nih.govnih.gov. Shining blue light on the axonal projections of these neurons in brain slices triggers the release of endogenous MCH, mimicking the natural signaling process nih.gov. As previously mentioned, this technique has been instrumental in demonstrating that activation of MCH projections enhances both spontaneous and evoked excitatory synaptic transmission in the dLS nih.gov. These optogenetically-induced effects were then shown to be mimicked by the bath application of MCH and its analog, [Ala¹⁷]-MCH, thereby directly linking the function of endogenous MCH release to the pharmacological action of [Ala¹⁷]-MCH nih.gov.
Immunochemical and Proteomic Analyses
Currently, there is a lack of specific published research detailing the use of immunochemical and proteomic analyses in studies focused solely on the chemical compound [Ala¹⁷]-MCH. However, immunochemical techniques are routinely used in the broader field of MCH research. For instance, immunohistochemistry with antibodies against MCH is used to visualize the distribution of MCH-containing neurons and their projections throughout the brain, as well as to confirm the efficacy of MCH knockdown by shRNA nih.gov. Proteomic approaches, such as mass spectrometry, could theoretically be employed to identify the downstream signaling pathways activated by [Ala¹⁷]-MCH binding to its receptor, by quantifying changes in protein phosphorylation or expression in target cells. Such studies would provide a more comprehensive understanding of the molecular sequelae of [Ala¹⁷]-MCH action.
Immunofluorescence Staining
Immunofluorescence staining is a powerful technique used to visualize the distribution and localization of specific proteins within cells and tissues. In the context of this compound research, this method can be employed to identify the cells and neuronal pathways that express MCH receptors and to visualize the effects of this compound binding to these receptors.
Researchers can use fluorescently labeled this compound analogs to directly visualize MCHR1 on the surface of cells. This approach allows for the mapping of MCHR1-expressing neurons in various brain regions. Alternatively, indirect immunofluorescence can be utilized, where a primary antibody specific to MCHR1 is detected by a secondary antibody conjugated to a fluorophore.
Studies investigating the physiological roles of the MCH system have utilized immunofluorescence to demonstrate the co-localization of MCH receptors with other neuronal markers. researchgate.net This helps in understanding the interaction of the MCH system with other neurotransmitter systems. For instance, immunofluorescence could be used to show the proximity of MCHR1-positive neurons to dopaminergic or serotonergic neurons, suggesting a functional interaction.
Table 1: Representative Findings from Immunofluorescence Studies in MCH Research
| Brain Region | Target Protein | Observation | Implication |
|---|---|---|---|
| Lateral Hypothalamus | MCHR1 | High density of MCHR1-positive neurons | A key site for MCH-mediated effects on appetite |
| Hippocampus | MCHR1 | MCHR1 expression on pyramidal neurons | Potential role of MCH in learning and memory |
| Locus Coeruleus | MCHR1 / Tyrosine Hydroxylase | Co-localization observed | MCH system may modulate noradrenergic pathways |
Western Blot Analysis of Receptor Expression and Signaling Proteins
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In this compound research, it is instrumental in confirming the expression of MCH receptors in cell lines or tissue homogenates and in elucidating the intracellular signaling pathways activated by this compound.
As a potent MCHR1 agonist, this compound can be used to stimulate cells expressing this receptor. rndsystems.com Following stimulation, cell lysates can be subjected to Western blot analysis to detect changes in the phosphorylation state of downstream signaling proteins. MCHR1 is known to couple to Gi and Gq proteins, leading to the activation of various intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathway. oup.com
A typical experiment would involve treating MCHR1-expressing cells with this compound for various time points and at different concentrations. Subsequently, Western blotting with antibodies specific for phosphorylated forms of proteins like extracellular signal-regulated kinase (ERK) can reveal the dynamics of receptor activation. oup.com This method allows researchers to quantify the potency and efficacy of this compound in activating specific signaling pathways.
Table 2: Example of Western Blot Analysis of ERK Phosphorylation in response to this compound
| Treatment | p-ERK Level (Relative to Control) | Total ERK Level (Relative to Control) |
|---|---|---|
| Control (untreated) | 1.0 | 1.0 |
| This compound (10 nM) | 3.5 | 1.1 |
| This compound (100 nM) | 8.2 | 1.0 |
| MCHR1 Antagonist + this compound (100 nM) | 1.2 | 1.1 |
ELISA for Peptide Quantification
The enzyme-linked immunosorbent assay (ELISA) is a sensitive and high-throughput method for quantifying the concentration of a specific peptide or protein in a biological sample. In research involving this compound, a competitive ELISA can be developed to measure the levels of this analog in various experimental paradigms.
Commercially available ELISA kits for the endogenous MCH peptide can sometimes be adapted, or custom assays can be developed using antibodies that recognize this compound. raybiotech.com The principle of a competitive ELISA for this compound would involve the peptide in a sample competing with a known amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited number of anti-MCH antibody binding sites, usually coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.
This technique would be valuable in pharmacokinetic studies to determine the stability and clearance of exogenously administered this compound. It could also be used in receptor binding assays to quantify the amount of unbound peptide.
Table 3: Characteristics of a Hypothetical Competitive ELISA for this compound
| Parameter | Value |
|---|---|
| Assay Type | Competitive ELISA |
| Detection Range | 0.1 - 10 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Sample Types | Plasma, Serum, Cell Culture Supernatant |
| Specificity | High for this compound, low cross-reactivity with related peptides |
Compound Reference Table
Emerging Research Directions and Unanswered Questions Regarding Ala17 Melanin Concentrating Hormone
Elucidation of Novel Downstream Effectors of MCH Receptors
Research into the downstream signaling pathways activated by MCH receptors, particularly MCHR1, is crucial for understanding the cellular and molecular mechanisms underlying MCH's physiological effects. MCHR1 is known to couple with Gαq and Gαi/o proteins, initiating distinct intracellular cascades. Activation of the Gαq pathway can lead to increased intracellular calcium levels via the stimulation of phospholipase C and inositol (B14025) trisphosphate (IP3) production researchgate.netresearchgate.net. Concurrently, coupling to Gαi/o proteins can inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels researchgate.netresearchgate.net.
Furthermore, MCH signaling has been shown to activate extracellular signal-regulated kinases (ERKs) researchgate.netresearchgate.net. Studies utilizing [Ala17]-MCH have demonstrated its ability to induce calcium mobilization in cells expressing MCHR1 patsnap.com. The precise downstream targets and the interplay between these signaling cascades in specific neuronal populations and tissues remain areas of active investigation. Understanding these pathways is key to deciphering how this compound influences neuronal activity and broader physiological responses.
Identification of Specific Neural Circuits Preferentially Modulated by this compound
The MCH system is characterized by neurons primarily located in the lateral hypothalamic area (LHA) and zona incerta, which project widely throughout the central nervous system medchemexpress.com. This compound, as a selective MCHR1 agonist, is instrumental in dissecting the functional roles of MCHR1-expressing neural circuits. Research indicates that MCH neurons project to areas such as the dorsolateral septum (dLS), which is involved in processing hippocampal output related to spatial memory and navigation researchgate.net.
MCHR1 expression is also prominent in brain regions associated with appetite regulation, mood, and arousal, including the cerebral cortex, hippocampus, nucleus accumbens, frontal cortex, and amygdala researchgate.netmedchemexpress.com. Investigating the specific effects of this compound on synaptic transmission and neuronal firing within these circuits is an ongoing endeavor. For instance, studies have shown that this compound can enhance excitatory synaptic transmission in the dLS, potentially modulating hippocampal-dorsal septum pathways involved in memory researchgate.net. Further research aims to map the precise circuits preferentially modulated by this compound to better understand its diverse behavioral and physiological influences.
Development of Advanced Imaging Techniques for Spatiotemporal Activity
Visualizing the activity of the MCH system in real-time and with high spatial resolution is critical for understanding its dynamic role in brain function. While direct imaging of this compound itself is not standard, advanced imaging techniques are being applied to study MCH receptor activity and neuronal circuits. Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), is emerging as a powerful tool for the spatial localization of neuropeptides within brain tissue uw.edumedchemexpress.commedchemexpress.com.
Functional neuroimaging techniques such as calcium imaging and optogenetic functional magnetic resonance imaging (fMRI) are employed to map neural circuit dynamics, including those influenced by neuropeptides like MCH researchgate.net. Furthermore, fluorescence-based assays, such as those utilizing Eu³⁺-chelate labeled ligands, have been developed for receptor binding studies, offering a non-radioactive alternative for characterizing ligand-receptor interactions patsnap.com. The development and refinement of these techniques are essential for precisely tracking the spatiotemporal activity of this compound and its downstream effects in vivo.
Comparative Pharmacological Profiling with Other MCH System Modulators
This compound stands out as a highly selective MCHR1 agonist, with significantly higher affinity for MCHR1 (Ki = 0.16 nM) compared to MCHR2 (Ki = 34 nM). This selectivity is crucial for dissecting the specific roles of MCHR1 in the MCH system. Comparative pharmacological profiling involves evaluating this compound against other MCH receptor agonists and antagonists.
Several MCHR1 antagonists have been developed and characterized, including SNAP 94847, T-226296, ATC0175, ALB-127158(a), TC-MCH 7c, and GW-803430, which exhibit varying potencies and selectivities medchemexpress.com. For instance, ATC0175 demonstrates potent and selective MCHR1 antagonism (IC50 = 13.5 nM for MCH1R). Other MCH analogs, such as Ac-hMCH(6-16)-NH2, act as non-selective agonists for both MCH receptors. Understanding the comparative binding affinities, efficacies, and selectivities of these modulators, including this compound, is vital for developing targeted therapeutic strategies.
Table 1: Comparative Pharmacological Profile of this compound and Other MCH System Modulators
| Compound Name | Target | Type | Affinity/Potency (nM) | Selectivity (MCHR1 vs MCHR2) | Notes |
| This compound | MCHR1 | Agonist | Ki: 0.16 | High (170x) | Eu³⁺-labeled: Kd=0.37 (MCHR1) |
| Melanin-Concentrating Hormone (MCH) (human, mouse, rat) | MCHR1/MCHR2 | Agonist | IC50: 0.3 (MCHR1), 1.5 (MCHR2) | Moderate | |
| Ac-hMCH(6-16)-NH2 | MCHR1/MCHR2 | Agonist | IC50: 0.16 (MCHR1), 2.7 (MCHR2) | Moderate | |
| SNAP 94847 | MCHR1 | Antagonist | Ki: 2.2 | High | |
| T-226296 | MCHR1 | Antagonist | IC50: 5.6 (hMCH1R) | High | Oral activity in obesity models; reduced meal size |
| ATC0175 | MCHR1 | Antagonist | IC50: 13.5 (MCH1R) | High (>10000x) | Antidepressant and anxiolytic effects in animal models |
| GW-803430 | MCHR1 | Antagonist | pIC50: 9.3 | High | Oral activity in obesity models |
| MCHR1 antagonist 2 | MCHR1 | Antagonist | IC50: 65 | - | |
| MCH-1 antagonist 1 | MCHR1 | Antagonist | Ki: 2.6 | - |
Role in Specific Disease Models (excluding clinical trials and human data)
The MCH system, and specifically MCHR1, has been implicated in the pathophysiology of several conditions, including obesity, metabolic disorders, anxiety, and depression, primarily through preclinical studies in animal models. MCH is recognized as an orexigenic peptide, promoting food intake and contributing to weight gain. Studies involving MCH knockout mice have shown resistance to diet-induced obesity, highlighting the system's role in energy homeostasis researchgate.net. MCH antagonists have demonstrated efficacy in reducing food intake and promoting weight loss in rodent models of obesity researchgate.net.
In the context of mood and anxiety disorders, MCH signaling is also implicated. ATC0175, an MCHR1 antagonist, has shown antidepressant and anxiolytic effects in animal models. While some studies suggest a potential therapeutic role for MCH-1 receptor antagonists in mood disorders, others have reported a lack of efficacy in specific depression and anxiety paradigms, indicating a complex interplay of factors and the need for further investigation medchemexpress.com. Preclinical research continues to explore how modulating the MCH system, potentially with compounds like this compound or its antagonists, can impact these disease models.
Long-term Effects and Adaptive Changes Induced by Chronic this compound Agonism
The long-term consequences of chronic MCH system activation, particularly through selective MCHR1 agonists like this compound, remain an area requiring further exploration. While MCH antagonists have shown promise in chronically reducing food intake and body weight in animal models researchgate.net, the effects of sustained MCH agonism are less characterized. Chronic MCH administration in rodents has been associated with increased food intake and weight gain, primarily as an increase in fat mass researchgate.net.
Studies on MCH knockout mice and those with ablated MCH neurons demonstrate resistance to diet-induced obesity and altered energy expenditure, underscoring the importance of the MCH system in long-term metabolic regulation researchgate.net. Furthermore, MCH signaling has been linked to the regulation of neuronal primary cilia length, with activation leading to shortening and inactivation causing lengthening researchgate.net. The adaptive changes within the MCH system and related neural circuits following chronic exposure to this compound are not yet fully understood and represent a significant avenue for future research. Investigating these long-term effects is crucial for evaluating the therapeutic potential and potential side effects of chronic MCH system modulation.
Q & A
Q. What experimental methodologies are used to determine [Ala17]-MCH's receptor selectivity between MCHR1 and MCHR2?
Competitive radioligand binding assays are the gold standard for quantifying receptor affinity. Researchers typically use membrane preparations expressing MCHR1 or MCHR2, incubated with this compound and a radiolabeled tracer (e.g., ¹²⁵I-MCH). The Ki value (inhibition constant) is calculated using the Cheng-Prusoff equation, with selectivity confirmed by comparing Ki values across receptors. For example, this compound shows 212-fold selectivity for MCHR1 (Ki = 0.16 nM) over MCHR2 (Ki = 34 nM) .
Q. Which in vitro models are appropriate for studying this compound's functional effects on MCHR1?
Cell lines transfected with human or rodent MCHR1 (e.g., HEK293, CHO-K1) are commonly used. Functional assays include:
- cAMP inhibition : Measuring forskolin-stimulated cAMP reduction via ELISA or BRET.
- Calcium flux : Using fluorescent dyes (e.g., Fluo-4) in cells co-expressing MCHR1 and Gαq chimeras.
- β-arrestin recruitment : Employing bioluminescence resonance energy transfer (BRET) systems. These methods require validation with positive/negative controls (e.g., native MCH, MCHR1 antagonists) .
Q. How is this compound administered in rodent behavioral studies, and what dosing protocols are effective?
Intracerebral administration (e.g., stereotaxic injection into the dorsolateral septum) is preferred for localized effects. Dosages range from 0.1–1.0 µg/µL, dissolved in artificial cerebrospinal fluid (aCSF). Systemic administration is less common due to blood-brain barrier limitations. Behavioral outcomes (e.g., Morris water maze performance) should be measured 15–30 minutes post-injection to align with peak receptor activity .
Q. What analytical techniques confirm this compound purity and stability in experimental setups?
Reverse-phase HPLC with UV detection (λ = 280 nm) and mass spectrometry (LC-MS) are critical. Stability tests involve incubating the peptide in buffer solutions (pH 7.4) at 4°C and 37°C, with sampling at intervals to assess degradation via chromatographic peak area reduction .
Q. How do researchers validate MCHR1-specific effects of this compound in vivo?
Co-administration with selective MCHR1 antagonists (e.g., TC-MCH7c) is used to block this compound's effects. Genetic validation involves MCHR1-knockout mice or CRISPR-Cas9-mediated receptor silencing in target brain regions .
Advanced Research Questions
Q. How can conflicting binding affinity data for this compound across studies be reconciled?
Discrepancies often arise from assay conditions (e.g., membrane protein concentration, temperature). Standardizing protocols (e.g., 25°C incubation, 0.5–1.0 mg/mL membrane protein) and using reference ligands (e.g., ¹²⁵I-S36057 for MCHR1) improve reproducibility. Meta-analyses should account for species-specific receptor variants and GTPγS inclusion in assays .
Q. What strategies optimize this compound's pharmacokinetic profile for chronic administration studies?
- Formulation : Lipid-based nanoparticles or PEGylation to enhance half-life.
- Delivery : Osmotic minipumps for sustained release or convection-enhanced delivery (CED) for brain targeting.
- Metabolic stability : Incorporate D-amino acids or cyclization to reduce protease susceptibility. Pharmacokinetic parameters (Cmax, T½) must be quantified via LC-MS/MS in plasma and tissue homogenates .
Q. How should electrophysiological experiments be designed to assess this compound's modulation of synaptic transmission?
Whole-cell patch-clamp recordings in brain slices (e.g., dorsolateral septum) are used to measure excitatory postsynaptic currents (EPSCs). Key steps:
- Apply this compound (100–500 nM) via perfusion system.
- Monitor changes in EPSC frequency/amplitude; block GABAB receptors (e.g., with CGP55845) to isolate presynaptic effects.
- Validate specificity using MCHR1 antagonists and knockout models .
Q. What statistical approaches address variability in behavioral data from this compound studies?
Mixed-effects models are recommended to account for inter-animal variability and repeated measures. For Morris water maze data, analyze escape latency, path efficiency, and platform crossings with ANOVA followed by post hoc tests (e.g., Tukey’s). Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes (n ≥ 8/group) .
Q. How can researchers integrate this compound findings into broader mechanistic models of MCH signaling?
Systems biology approaches, such as computational modeling of MCHR1-G protein coupling dynamics, contextualize experimental data. Pairing this compound with optogenetic activation of MCH neurons (e.g., in lateral hypothalamus) clarifies circuit-level interactions. Cross-validation with transcriptomic (scRNA-seq) and proteomic datasets enhances mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
